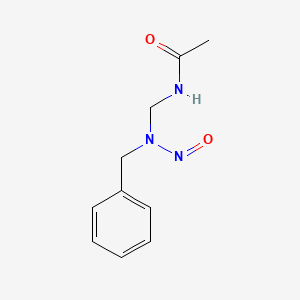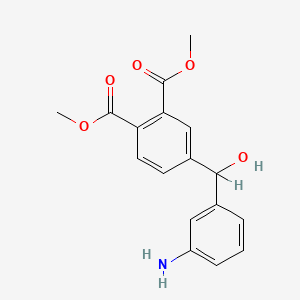
5,5-Diethyldihydro-6-thioxouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyldihydro-6-thioxouracil is a heterocyclic organic compound with the molecular formula C8H12N2O2S. It is also known by other names such as 4-Thio-5-diethylbarbituric acid and 5,5-Diethyl-4-thioxodihydropyrimidine-2,6-dione . This compound is characterized by its unique structure, which includes a sulfur atom in the uracil ring, making it a thioxo derivative of barbituric acid.
Métodos De Preparación
The synthesis of 5,5-Diethyldihydro-6-thioxouracil typically involves the reaction of diethylmalonic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxouracil compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
5,5-Diethyldihydro-6-thioxouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various derivatives .
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5-Diethyldihydro-6-thioxouracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to barbiturates.
Industry: It is used in the development of new materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of 5,5-Diethyldihydro-6-thioxouracil involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential inhibitor of metalloproteins. Additionally, its structural similarity to barbiturates suggests it may interact with the central nervous system, although this requires further research to confirm .
Comparación Con Compuestos Similares
5,5-Diethyldihydro-6-thioxouracil can be compared to other thioxo derivatives and barbituric acid analogs:
5,5-Diethylbarbituric acid: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Thiobarbituric acid: Contains a sulfur atom but differs in the position and number of ethyl groups.
6-Thioxouracil: Lacks the diethyl groups, resulting in different chemical and biological properties .
The uniqueness of this compound lies in its combination of ethyl groups and a thioxo group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
6300-97-6 |
|---|---|
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
5,5-diethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
KUMCLYGZVRXJMG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)
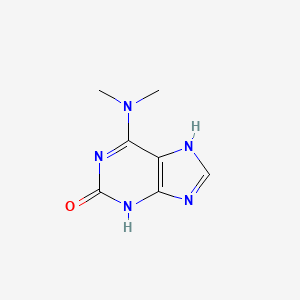

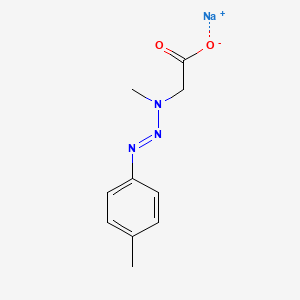
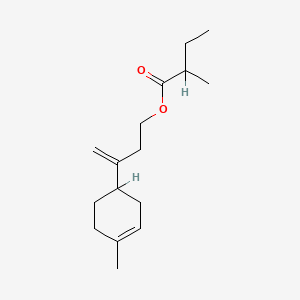

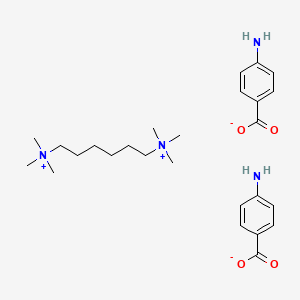
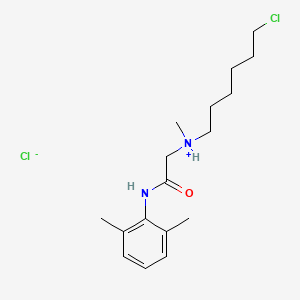
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

